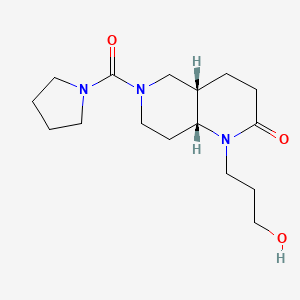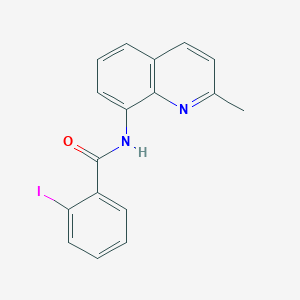![molecular formula C13H20ClNO3 B5361961 2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDB is a derivative of the psychoactive drug MDMA, commonly known as ecstasy, and has been found to exhibit similar effects on the central nervous system. However, unlike MDMA, BDB does not have the same level of neurotoxicity, making it a promising alternative for medical research.
Mécanisme D'action
2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride's mechanism of action involves the release of serotonin from presynaptic neurons into the synaptic cleft, where it can bind to postsynaptic receptors and produce its effects. This compound also inhibits the reuptake of serotonin, allowing it to remain in the synaptic cleft for a longer period of time. This leads to an increase in serotonin levels in the brain, which is believed to be responsible for the drug's mood-enhancing effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and emotional openness, similar to those produced by MDMA. However, unlike MDMA, this compound does not produce the same level of neurotoxicity, making it a safer alternative for medical research.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a lower level of neurotoxicity compared to MDMA, making it a safer alternative for animal studies. However, this compound is still a psychoactive drug and can produce unwanted effects in animal models, making it important to carefully control the dosage and administration of the drug.
Orientations Futures
There are several potential future directions for research on 2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and PTSD. Studies have shown promising results in animal models, but further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the neurobiology of social behavior and empathy. This compound has been found to increase feelings of empathy and emotional openness, making it a valuable tool for studying the neural circuits that underlie these processes. Overall, this compound has significant potential for further research and development as a therapeutic agent and research tool.
Méthodes De Synthèse
2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride can be synthesized through a multi-step process, starting with the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 1-chlorobutan-2-ol to form the final product, this compound hydrochloride.
Applications De Recherche Scientifique
2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that this compound has a similar mechanism of action to MDMA, acting as a serotonin releaser and reuptake inhibitor. This results in an increase in serotonin levels in the brain, which is believed to be responsible for the drug's mood-enhancing effects.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-11(9-15)14-8-10-3-4-12-13(7-10)17-6-5-16-12;/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQJDPWMQHCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(diethylamino)methyl]-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5361883.png)
![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)
![4-({(2R,5S)-5-[(6-phenylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5361909.png)

![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide](/img/structure/B5361920.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)
![5-methyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-pyrazinecarboxamide](/img/structure/B5361950.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)
![7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5361980.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362001.png)